molecular formula C7H8O3 B13121590 Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one

Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one

Cat. No.: B13121590
M. Wt: 140.14 g/mol
InChI Key: MUIDESAARNCREM-WYWMIBKRSA-N
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Description

Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one is a complex organic compound with a unique structure that includes an oxirane ring fused to a cyclopentane ring and a furanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the oxirane ring through epoxidation reactions and the construction of the cyclopentane ring via cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The oxirane ring is particularly reactive and can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions, such as solvent choice and temperature, play a critical role in determining the reaction outcome.

Major Products

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

    Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one exerts its effects involves interactions with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The compound may also interact with specific pathways involved in cellular signaling or metabolism.

Comparison with Similar Compounds

Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one can be compared with other similar compounds, such as:

    Cyclopentane derivatives: These compounds share the cyclopentane ring but lack the oxirane and furanone moieties.

    Oxirane-containing compounds: These compounds have the oxirane ring but differ in the rest of their structure.

    Furanone derivatives: These compounds contain the furanone moiety but do not have the fused cyclopentane and oxirane rings.

Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

(1R,2S,4R,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one

InChI

InChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2/t3-,4-,5-,7+/m1/s1

InChI Key

MUIDESAARNCREM-WYWMIBKRSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](CC(=O)O2)[C@H]3[C@@H]1O3

Canonical SMILES

C1C2C(CC(=O)O2)C3C1O3

Origin of Product

United States

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